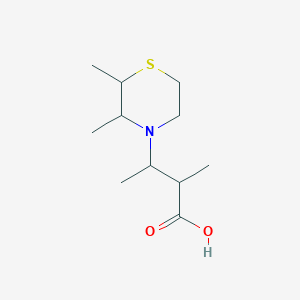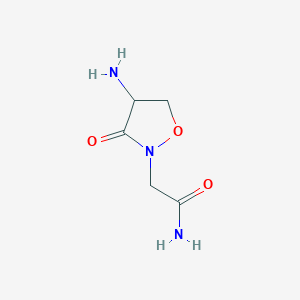
2-Isoxazolidineacetamide, 4-amino-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isoxazolidineacetamide, 4-amino-3-oxo- is a chemical compound with the molecular formula C5H9N3O3 and a molecular weight of 159.14 g/mol . This compound is characterized by the presence of an isoxazolidine ring, an acetamide group, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-Isoxazolidineacetamide, 4-amino-3-oxo- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing an amino group and a carbonyl group to form the isoxazolidine ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
2-Isoxazolidineacetamide, 4-amino-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Isoxazolidineacetamide, 4-amino-3-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Isoxazolidineacetamide, 4-amino-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Isoxazolidineacetamide, 4-amino-3-oxo- can be compared with other similar compounds, such as:
Isoxazolidine derivatives: These compounds share the isoxazolidine ring structure but differ in their substituents and functional groups.
Acetamide derivatives: These compounds contain the acetamide group but may have different ring structures or additional functional groups.
Amino-oxo compounds: These compounds have both amino and oxo groups but may vary in their overall structure and reactivity.
The uniqueness of 2-Isoxazolidineacetamide, 4-amino-3-oxo- lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C5H9N3O3 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
2-(4-amino-3-oxo-1,2-oxazolidin-2-yl)acetamide |
InChI |
InChI=1S/C5H9N3O3/c6-3-2-11-8(5(3)10)1-4(7)9/h3H,1-2,6H2,(H2,7,9) |
Clé InChI |
WBQJJGSGISYZRU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(O1)CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


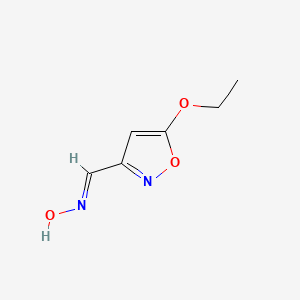
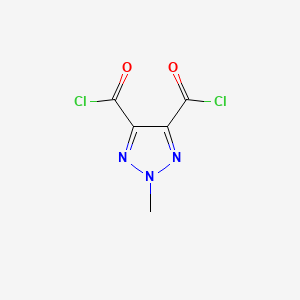
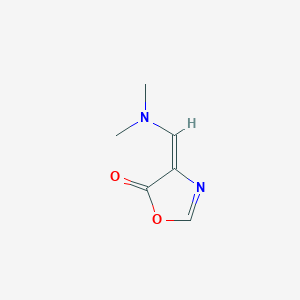


![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
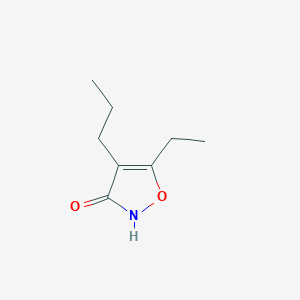


![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
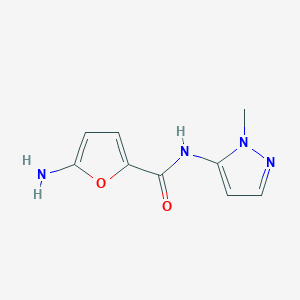
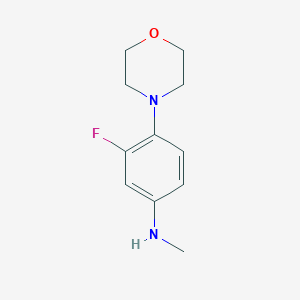
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
